molecular formula C11H13NO B8501167 6-Cyclohex-1-enyl-pyridin-3-ol

6-Cyclohex-1-enyl-pyridin-3-ol

Cat. No.: B8501167
M. Wt: 175.23 g/mol
InChI Key: OZOUIBBJHZNJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclohex-1-enyl-pyridin-3-ol (CAS: Not Assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-(cyclohexen-1-yl)pyridin-3-ol

InChI

InChI=1S/C11H13NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h4,6-8,13H,1-3,5H2

InChI Key

OZOUIBBJHZNJIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=NC=C(C=C2)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 6 Cyclohex 1 Enyl Pyridin 3 Ol and Its Advanced Analogues

De Novo Synthesis Strategies for the Pyridin-3-ol Core

Constructing the central pyridin-3-ol ring from acyclic precursors, or de novo synthesis, offers a powerful and flexible approach to introduce desired substitution patterns, such as the C6-cyclohexenyl moiety. acs.org Several modern synthetic methodologies are particularly well-suited for this purpose.

Cyclization-Based Approaches (e.g., Anti-Wacker-Type Cyclization)

Traditional Wacker-type cyclizations are powerful methods for forming heterocyclic compounds. youtube.com A significant advancement in pyridine (B92270) synthesis has been the development of "anti-Wacker"-type cyclizations, which achieve regioselectivity opposite to the conventional Wacker process. This strategy has been effectively employed in the de novo synthesis of polysubstituted 3-hydroxypyridines. researchgate.net

The general mechanism involves the palladium-catalyzed intramolecular oxidative amination of alkenes. asianpubs.orgorganic-chemistry.org In an anti-Wacker approach, the nitrogen nucleophile attacks the more substituted carbon of the alkene, a process facilitated by specific ligand and reaction conditions. For the synthesis of a 6-substituted pyridin-3-ol, a suitably designed acyclic precursor containing an amino group, a latent carbonyl, and an appropriately positioned alkene can undergo a palladium-catalyzed cyclization. The subsequent oxidation and tautomerization would yield the aromatic pyridin-3-ol core. This method is particularly valuable for its ability to generate highly substituted pyridine rings with control over the substituent placement. researchgate.net

Precursor TypeCatalyst SystemKey TransformationResulting Core
N-allyl-N-(2-oxobut-3-en-1-yl)amino derivativePd(OAc)₂/PyridineIntramolecular aerobic oxidative amination3-Hydroxypyridine
Alkenyl-amino-enonePd(PPh₃)₄ / CuITandem Sonogashira coupling and cyclizationSubstituted 3-Hydroxypyridine

Multi-Component Condensation Reactions in Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govmdpi.com The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of an MCR used to produce dihydropyridines, which can then be oxidized to pyridines. rsc.orgwikipedia.org

Modern variations of the Hantzsch synthesis and other MCRs provide versatile routes to highly substituted pyridines. wikipedia.org To construct 6-Cyclohex-1-enyl-pyridin-3-ol, one could envision a condensation reaction involving a β-keto ester, an aldehyde, and an ammonia (B1221849) source. rsc.org By choosing a β-keto ester derived from the cyclohexenyl moiety, this group can be installed directly at the C6 position of the resulting pyridine ring. The hydroxyl group at the C3 position would require the use of specific starting materials that facilitate its formation upon cyclization and subsequent aromatization. These one-pot syntheses are valued for their operational simplicity, atom economy, and the ability to rapidly generate molecular complexity. nih.govmdpi.com

MCR NameReactantsIntermediateKey Advantage
Hantzsch Synthesis Aldehyde, 2 equiv. β-keto ester, Ammonia/Ammonium Acetate1,4-DihydropyridineHigh convergence, access to diverse substitution patterns. rsc.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-dicarbonyl compound, AmmoniaPyridin-2-oneDirect formation of functionalized pyridones. nih.gov
Bohlmann-Rahtz Synthesis Enamine, AlkynoneDihydropyridine (B1217469)Access to pyridines with different substitution patterns than Hantzsch. acs.org

Ring-Closing Metathesis for Pyridine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including aromatic heterocycles. nih.gov The application of RCM to pyridine synthesis provides a modern and highly convergent route to the pyridin-3-ol core. researchgate.netwikipedia.org

This strategy typically involves the synthesis of an acyclic diene precursor containing a nitrogen atom. The key step is the RCM reaction, catalyzed by a ruthenium complex such as the Grubbs or Hoveyda-Grubbs catalyst, to form a dihydropyridine intermediate. wikipedia.org Subsequent elimination of a suitable leaving group from this intermediate drives the aromatization to furnish the pyridine ring. Donohoe and colleagues have demonstrated that this approach can be effectively used to synthesize a variety of 3-hydroxypyridines. wikipedia.org By incorporating a cyclohexenyl group into the initial acyclic diene, the this compound structure can be specifically targeted. The versatility of RCM allows for the synthesis of densely and diversely substituted pyridines under relatively mild conditions. nih.govmasterorganicchemistry.com

CatalystSubstrate TypeIntermediateYield Range (%)
Grubbs-Hoveyda IIN-allyl-N-(but-3-enoyl)sulfonamideDihydropyridine75-95 (for RCM step)
Grubbs IIDienyl amine derivativeDihydropyridine80-98 (for RCM step)

Data adapted from studies on pyridine synthesis via RCM. wikipedia.org

Selective Functional Group Interconversions and Molecular Modifications

Once the this compound core is synthesized, its constituent parts—the pyridine nucleus and the cyclohexenyl moiety—can be selectively modified to generate a library of advanced analogues.

Regioselective and Stereoselective Transformations of the Pyridine Nucleus

The pyridine ring, while aromatic, possesses distinct electronic properties that allow for selective functionalization. rsc.org The nitrogen atom deactivates the ring towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic attack.

Modern methods for C-H functionalization offer a direct way to introduce new substituents onto the pyridine ring without pre-functionalization. rsc.org For this compound, the C2, C4, and C5 positions are available for such transformations. Palladium-catalyzed C-H activation, directed by the pyridine nitrogen, can be used to selectively introduce aryl or alkyl groups. Additionally, the pyridin-3-ol can be converted to a triflate, which is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups at the C3 position. Regioselective addition of organometallic reagents to N-activated pyridinium (B92312) salts is another powerful strategy for introducing carbon nucleophiles at the C2 or C4 positions.

Chemical Manipulation of the Cyclohexenyl Moiety (e.g., Hydrogenation, Oxidation)

The cyclohexenyl group serves as a versatile handle for further molecular modifications through alkene chemistry.

Hydrogenation: The double bond of the cyclohexenyl ring can be selectively reduced to the corresponding cyclohexyl group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a standard method. nih.gov Care must be taken to avoid reduction of the pyridine ring. The pyridine ring is generally more resistant to hydrogenation than a simple alkene, but over-reduction is possible under harsh conditions (high pressure and temperature). masterorganicchemistry.com The use of specific catalysts or catalyst poisons, such as pyridine itself, can sometimes be employed to enhance the chemoselectivity for the alkene reduction over the aromatic ring. rsc.org

Oxidation: The alkene in the cyclohexenyl moiety is susceptible to a variety of oxidative transformations.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide. asianpubs.org This epoxide is a versatile intermediate that can be opened by various nucleophiles to install two new functional groups with defined stereochemistry.

Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgnih.gov Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. libretexts.org

Oxidative Cleavage: Under more vigorous conditions, such as treatment with hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup, the cyclohexenyl ring can be cleaved at the double bond. This reaction would break open the six-membered ring to form a dicarboxylic acid derivative attached to the pyridine core, dramatically altering the molecular scaffold.

TransformationReagent(s)Product Functional Group
Hydrogenation H₂, Pd/C or PtO₂Cyclohexyl
Epoxidation m-CPBAEpoxide
Syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃Vicinal syn-diol
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺Vicinal anti-diol
Oxidative Cleavage 1. O₃ 2. H₂O₂Dicarboxylic acid

Catalytic Systems in the Synthesis of this compound

The synthesis of substituted pyridines, such as this compound, has been significantly advanced through the development of sophisticated catalytic systems. These methodologies offer high efficiency, selectivity, and functional group tolerance, which are paramount in modern organic synthesis. The catalytic toolbox for accessing this specific scaffold and its analogues encompasses metal-catalyzed reactions, organocatalysis, and biocatalysis, each providing unique advantages for constructing the target molecule.

Metal-Catalyzed Cross-Coupling and Cycloisomerization Reactions

Metal-catalyzed reactions are cornerstones in the synthesis of biaryl and vinyl-heteroaryl compounds, a class to which this compound belongs. Palladium-, nickel-, and copper-based catalysts are particularly prominent in forging the crucial carbon-carbon bond between the pyridine and cyclohexene (B86901) rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, represent highly effective strategies for connecting a pre-functionalized pyridine ring with a cyclohexenyl moiety. researchgate.netmdpi.com In a typical Suzuki-Miyaura approach, a halopyridin-3-ol derivative (e.g., 6-bromo-pyridin-3-ol) is coupled with cyclohex-1-enylboronic acid or its esters. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to enhance the efficiency of the catalytic cycle. researchgate.net Stille coupling, utilizing organotin reagents, offers an alternative that is tolerant of a wide range of functional groups. researchgate.net

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Reaction NamePyridine SubstrateCoupling PartnerTypical Catalyst/LigandKey Advantage
Suzuki-Miyaura6-Halopyridin-3-olCyclohexenylboronic acidPd(OAc)₂ / SPhosMild conditions, commercial availability of reagents
Stille6-Halopyridin-3-olCyclohexenyltributylstannanePd(PPh₃)₄High functional group tolerance
Negishi6-Halopyridin-3-olCyclohexenylzinc chloridePdCl₂(dppf)High reactivity of organozinc reagent
Sonogashira6-Halopyridin-3-olCyclohexenylacetylenePdCl₂(PPh₃)₂ / CuIForms C-C triple bonds for further elaboration

Cycloisomerization Reactions: An alternative to cross-coupling is the construction of the pyridine ring itself through a metal-catalyzed cycloisomerization or annulation reaction. Ruthenium and rhodium catalysts have been shown to effectively catalyze the [4+2] cycloaddition or related annulation of acyclic precursors. researchgate.netorganic-chemistry.org For instance, a ruthenium-catalyzed cycloisomerization of an appropriately designed 3-azadienyne, incorporating the cyclohexenyl group, could directly yield the desired substituted pyridine scaffold. researchgate.net This approach builds the heterocyclic core and installs the substituent in a single, atom-economical step.

Application of Organocatalysis for Asymmetric Synthesis

While metal catalysis excels in bond formation, organocatalysis has emerged as a powerful tool for controlling stereochemistry, particularly in the synthesis of chiral molecules. mdpi.com For analogues of this compound, organocatalysis can be applied to introduce chirality, for example, on the cyclohexenyl ring.

Asymmetric organocatalysis can be employed to synthesize chiral cyclohexenol (B1201834) precursors. researchgate.net For instance, a proline-derived catalyst could facilitate an asymmetric Michael addition of a nucleophile to a cyclohexenone derivative, establishing a chiral center. researchgate.net This chiral intermediate can then be carried forward to the final pyridine-containing target. Furthermore, chiral phosphoric acids have proven to be effective catalysts in a variety of asymmetric transformations and could potentially be used to control the stereoselective synthesis of precursors to the target molecule. mdpi.com The development of organocatalytic methods allows for the synthesis of enantiomerically enriched analogues, which is crucial for applications in medicinal chemistry and materials science. rsc.orgdntb.gov.ua

Biocatalytic Approaches in Stereocontrolled Transformations

Biocatalysis offers an environmentally benign and highly selective alternative for synthesizing chiral compounds. nih.gov Enzymes, operating under mild conditions in aqueous media, can perform stereocontrolled transformations with exquisite precision. In the context of this compound analogues, biocatalysis can be strategically employed to create stereocenters.

For example, ketoreductases (KREDs) can asymmetrically reduce a ketone precursor, such as cyclohexenone or a functionalized derivative, to produce a chiral cyclohexenol with high enantiomeric excess. This enzymatic reduction provides a valuable chiral building block for subsequent coupling to the pyridine moiety. nih.gov Other enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of cyclohexenol derivatives. Moreover, transaminases could be employed in the synthesis of chiral amino-cyclohexene precursors, which can then be elaborated into the final target. rsc.org The integration of biocatalytic steps into the synthetic sequence can significantly enhance the sustainability and efficiency of producing stereochemically pure advanced analogues. ukri.org

Strategic Utility as a Fundamental Building Block in Organic Synthesis

The molecular structure of this compound, featuring a nucleophilic hydroxyl group, a basic pyridine nitrogen, and a reactive alkene, makes it a versatile and valuable building block for the synthesis of more complex molecules. lifechemicals.comsigmaaldrich.com Its distinct functional handles allow for selective transformations at multiple sites, enabling its use as a foundational scaffold in diverse synthetic campaigns.

Precursor in the Construction of Complex Organic Scaffolds

The term "building block" aptly describes a molecule that serves as a starting point for constructing more elaborate chemical structures. researchgate.net this compound is a prime example, offering several reaction sites for elaboration. The hydroxyl group can be alkylated, acylated, or used as a directing group in subsequent reactions. The pyridine nitrogen can be quaternized or oxidized, altering the electronic properties of the ring and enabling further functionalization. pharmaguideline.com The double bond in the cyclohexenyl ring is amenable to a wide array of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions.

Table 2: Potential Transformations of this compound as a Building Block
Reactive SiteType of ReactionPotential Product ClassReagents
Pyridine NitrogenN-AlkylationPyridinium saltsAlkyl halides
Pyridine NitrogenN-OxidationPyridine N-oxidesm-CPBA, H₂O₂
Hydroxyl GroupO-Alkylation (Williamson)EthersNaH, Alkyl halide
Hydroxyl GroupO-AcylationEstersAcyl chloride, Pyridine
Cyclohexenyl Double BondHydrogenation6-Cyclohexyl-pyridin-3-olH₂, Pd/C
Cyclohexenyl Double BondEpoxidationEpoxy-cyclohexyl-pyridin-3-olm-CPBA
Pyridine RingElectrophilic SubstitutionHalogenated pyridinesNBS, NCS

This multifunctionality allows chemists to use this compound as a starting material to build complex polycyclic or macrocyclic scaffolds, which are often found in natural products and pharmaceutically active compounds. lifechemicals.combaranlab.org

Role in Modular Assembly of Advanced Molecular Architectures

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from discrete, well-defined building blocks or "modules." nih.gov this compound is ideally suited for this approach, as the pyridine and cyclohexene components can be considered distinct modules. sigmaaldrich.com

This compound can be incorporated into larger structures through sequential, site-selective reactions. For example, the hydroxyl group could be used to attach the molecule to a solid support for combinatorial synthesis. Subsequently, the cyclohexenyl double bond could be functionalized, followed by a cross-coupling reaction at a different position on the pyridine ring (if pre-installed with a halide). This modular approach allows for the systematic variation of different parts of the molecule, facilitating the creation of libraries of related compounds for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The defined connectivity and reactive sites of this compound enable its use in the programmed construction of advanced molecular architectures with precisely controlled three-dimensional structures.

Elucidation of Reaction Mechanisms and Pathways for 6 Cyclohex 1 Enyl Pyridin 3 Ol Transformations

Investigations into Nucleophilic and Electrophilic Reactivity

The pyridine (B92270) ring, being a heteroaromatic system containing an electronegative nitrogen atom, generally exhibits reduced electron density compared to benzene, making it less reactive towards electrophiles and more susceptible to nucleophilic attack. The presence of a hydroxyl group (an activating group) and a cyclohexenyl group will modify this inherent reactivity.

Mechanistic Pathways of Substitution Reactions (e.g., SN1, SN2 at Saturated Carbons)

Direct SN1 or SN2 reactions at the saturated carbons of the cyclohexenyl ring of 6-Cyclohex-1-enyl-pyridin-3-ol are unlikely unless a suitable leaving group is introduced at one of these positions. For instance, if the hydroxyl group were protonated to form a good leaving group (water), a subsequent nucleophilic attack could theoretically occur, though this is more likely to lead to elimination reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org When such reactions do occur, they are typically directed to the 3- and 5-positions. In this compound, the 3-position is already substituted with a hydroxyl group. The hydroxyl group is an activating, ortho-, para-director. Therefore, it would direct incoming electrophiles to positions 2 and 4. The cyclohexenyl group at position 6 is weakly activating. The interplay of these substituent effects would determine the ultimate regioselectivity of any electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. youtube.com For a nucleophilic substitution to occur on the pyridine ring of this compound, a good leaving group would need to be present at one of these activated positions. Without such a leaving group, direct nucleophilic attack on a C-H bond is generally unfavorable.

Reaction TypePredicted Reactivity of Pyridine RingDirecting Effects of Substituents
Electrophilic Aromatic Substitution Deactivated-OH (position 3): Activating, directs to positions 2 & 4. -Cyclohexenyl (position 6): Weakly activating.
Nucleophilic Aromatic Substitution Activated at positions 2, 4, 6Requires a good leaving group at an activated position.

Comprehensive Analysis of Elimination Reactions

E1 and E2 Mechanistic Studies (e.g., Dehydration of Alcohols)

While the hydroxyl group is on the aromatic pyridine ring and not on the cyclohexenyl ring, direct dehydration in the classical sense to form an alkene is not applicable. However, if the cyclohexenyl ring were to be hydrated to form a cyclohexanol (B46403) derivative, subsequent acid-catalyzed dehydration could proceed via E1 or E2 mechanisms. The E1 pathway would involve the formation of a carbocation intermediate, while the E2 mechanism would be a concerted process requiring a strong base. libretexts.org For cyclohexyl systems, the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group in E2 reactions is a critical factor. chemistrysteps.comkhanacademy.org

Stereochemical Outcomes and Regioselectivity in Elimination Processes

In any potential elimination reaction involving a modified cyclohexenyl ring, the regioselectivity would likely follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the stereochemical constraints of the cyclic system, particularly the requirement for a trans-diaxial arrangement in E2 eliminations, can sometimes lead to the formation of the less substituted Hofmann product. chemistrysteps.com

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com The cyclohexenyl group and the pyridine ring in this compound contain π-systems that could potentially participate in such reactions.

Cycloaddition Reactions: The double bond of the cyclohexenyl group could act as a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction if presented with a suitable diene. Conversely, the pyridine ring itself can, under certain conditions, participate in cycloaddition reactions, although this often requires activation.

Electrocyclic Reactions: These intramolecular reactions involve the formation of a σ-bond between the ends of a conjugated π-system. meta-synthesis.com While the cyclohexenyl group itself is not a conjugated system, reactions that might introduce conjugation could open up pathways for electrocyclization.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. libretexts.org It is conceivable that under thermal or photochemical conditions, intramolecular rearrangements involving the substituents on the pyridine ring could occur.

Due to the lack of specific experimental data for this compound, the elucidation of its reaction mechanisms remains a matter of theoretical prediction based on the established principles of organic chemistry.

Radical Reaction Pathways Involving the Cyclohexenyl Moiety

The cyclohexenyl moiety of this compound is susceptible to radical reactions due to the presence of allylic C-H bonds. Abstraction of an allylic hydrogen atom by a radical initiator can generate a resonance-stabilized cyclohexenyl radical. acs.org This radical can then participate in a variety of subsequent reactions.

One potential pathway is radical addition to the double bond. In the presence of a radical species, addition to the cyclohexenyl double bond can occur, leading to the formation of a new carbon-centered radical, which can then be quenched or propagate a chain reaction.

Another significant pathway involves the coupling of the cyclohexenyl radical with other radical species. For instance, pyridinyl radicals, which can be generated from pyridinium (B92312) ions, can couple with allylic radicals. nih.gov This provides a potential route for the functionalization of both the pyridine and cyclohexenyl moieties. The regioselectivity of such coupling reactions is a key aspect, often influenced by steric and electronic factors. acs.orgnih.gov

The generation of the initial radical can be achieved through various methods, including the use of radical initiators (e.g., peroxides, azo compounds), photolysis, or single-electron transfer (SET) processes. nih.govchemrxiv.org The reaction conditions play a crucial role in determining the outcome of these radical pathways.

Table 3: Potential Radical Reactions of the Cyclohexenyl Moiety

Reaction TypeDescription
Allylic Hydrogen Abstraction A radical initiator removes a hydrogen atom from the carbon adjacent to the double bond, forming a resonance-stabilized cyclohexenyl radical.
Radical Addition A radical species adds across the double bond of the cyclohexenyl ring.
Radical Coupling The cyclohexenyl radical couples with another radical species to form a new bond.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization of 6 Cyclohex 1 Enyl Pyridin 3 Ol

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. High-field instruments offer superior resolution and sensitivity, which are crucial for resolving complex spin systems and detecting subtle electronic effects within the 6-Cyclohex-1-enyl-pyridin-3-ol molecule.

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon environments within the molecule. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, including shielding and deshielding effects from nearby functional groups.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the vinylic proton on the cyclohexene (B86901) ring, and the aliphatic protons of the cyclohexene moiety. The protons on the pyridine ring are typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The hydroxyl proton will appear as a broad singlet, the position of which is solvent-dependent. The vinylic proton of the cyclohexene ring would appear around δ 5.5-6.5 ppm. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H data by identifying all non-equivalent carbon atoms. The carbons of the pyridine ring are expected in the δ 120-150 ppm range, with the carbon bearing the hydroxyl group shifted further downfield. The olefinic carbons of the cyclohexene ring typically resonate between δ 120-140 ppm, while the saturated aliphatic carbons appear in the upfield region (δ 20-40 ppm). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2'CH (Pyridine)~8.0~140
4'CH (Pyridine)~7.2~125
5'CH (Pyridine)~7.3~130
3'-OHOHVariable (broad s)-
1C (Olefinic)-~135
2CH (Olefinic)~6.2~128
3CH₂ (Allylic)~2.2~25
4CH₂~1.7~22
5CH₂~1.8~26
6CH₂ (Allylic)~2.3~28

While 1D NMR spectra identify the chemical environments, 2D NMR experiments are essential for establishing the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons within the cyclohexene ring, confirming the sequence of the aliphatic chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for connecting the two main fragments of the molecule. For instance, it would show a correlation between the vinylic proton (H-2) of the cyclohexene ring and the pyridine carbon C-6', definitively establishing the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the pyridine proton at the 2'-position and the allylic protons at the 6-position of the cyclohexene ring, providing insight into the rotational orientation around the C6'-C1 bond.

The cyclohexene ring is not planar and exists in a dynamic equilibrium between two "half-chair" conformations. This conformational exchange can be studied using variable-temperature (VT) NMR. nih.gov At low temperatures, this exchange process may slow down sufficiently on the NMR timescale for the signals of the axial and equatorial protons on the saturated carbons (positions 3, 4, 5, and 6) to become distinct and sharp.

As the temperature is raised, the rate of interconversion increases. This leads to a phenomenon known as "exchange broadening," where the NMR signals for the exchanging protons broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. nih.gov By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation energy) for the ring-flipping process can be calculated, providing valuable thermodynamic information about the molecule's flexibility. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental composition of a molecule.

For a polar molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization method. mdpi.com This technique transfers the analyte from solution into the gas phase as an ion with minimal fragmentation. Typically, the molecule will be observed as the protonated species, [M+H]⁺.

The molecular formula for this compound is C₁₁H₁₃NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule is 175.099714 Da. The protonated molecule [M+H]⁺ would therefore have a theoretical m/z of 176.107539. High-resolution mass spectrometers can measure this value to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other isobaric compounds.

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 176.1) and analyzing the resulting product ions. nih.gov The fragmentation pattern serves as a molecular fingerprint and helps to piece together the structure.

A common method for inducing fragmentation is Collision-Induced Dissociation (CID), where the precursor ion is collided with an inert gas. For the [M+H]⁺ ion of this compound, several fragmentation pathways can be predicted:

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for cyclohexene-containing structures is the RDA reaction, which would involve the loss of ethene (C₂H₄, 28.0313 Da). This would result in a significant product ion at m/z 148.0762.

Cleavage of the Inter-ring Bond: Scission of the C6'-C1 bond connecting the pyridine and cyclohexene rings could occur, leading to fragments corresponding to each ring system.

Loss of Small Molecules: Fragmentation of the pyridine ring itself could lead to the loss of small neutral molecules like HCN.

Table 2: Predicted Key MS/MS Fragments for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Neutral LossFormula of LossPredicted Product Ion (m/z)Proposed Structure of Product Ion
176.1075EtheneC₂H₄148.0762Protonated 4-vinyl-pyridin-3-ol
176.1075Cyclohexenyl radical + HC₆H₁₀96.0449Protonated 3-hydroxypyridine
176.1075Pyridinol radical + HC₅H₆NO81.0704Cyclohexenyl cation

By analyzing these fragmentation pathways, the connectivity of the molecular structure can be confirmed, complementing the data obtained from NMR spectroscopy. miamioh.edusapub.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular environment.

The infrared and Raman spectra of this compound are predicted to exhibit characteristic vibrational modes corresponding to its distinct structural components: the pyridinol core and the cyclohexenyl substituent.

The pyridin-3-ol moiety would be identifiable by several key vibrations. A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the O-H stretching vibration of the hydroxyl group. The breadth of this peak would suggest the presence of intermolecular hydrogen bonding, a common feature in pyridinol derivatives. rsc.orgmdpi.com The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. nist.govnist.gov

The cyclohex-1-enyl group would contribute its own unique spectral signatures. The vinylic C-H stretching vibration is anticipated just above 3000 cm⁻¹, while the C=C stretching vibration of the double bond would give rise to a characteristic peak around 1640-1680 cm⁻¹. docbrown.infonist.gov The aliphatic C-H stretching vibrations of the CH₂ groups in the cyclohexene ring would be observed in the 2800-3000 cm⁻¹ range. docbrown.info CH₂ deformation (scissoring) vibrations are expected around 1440-1480 cm⁻¹. docbrown.info

Hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of pyridinols. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of intermolecular O-H···N hydrogen bonds. mdpi.com This interaction would cause a significant red shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. The extent of this shift can provide insights into the strength of the hydrogen bonding. rsc.orgnih.gov

The complementary nature of IR and Raman spectroscopy is particularly advantageous. While the O-H stretching vibration is typically strong in the IR spectrum, the C=C stretching vibrations of both the pyridine ring and the cyclohexenyl group are often more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Hydroxyl (-OH) O-H Stretch (H-bonded) 3200-3600 (broad) IR
Pyridine Ring Aromatic C-H Stretch >3000 IR, Raman
C=C, C=N Stretch 1400-1600 IR, Raman
C-O Stretch 1200-1300 IR
Cyclohexenyl Ring Vinylic =C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch 2800-3000 IR, Raman
C=C Stretch 1640-1680 IR, Raman
CH₂ Deformation 1440-1480 IR

In situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for real-time monitoring of chemical reactions, providing kinetic and mechanistic insights without the need for sample quenching and offline analysis. researchgate.netresearchgate.netyoutube.com The synthesis of this compound, for instance via a cross-coupling reaction between a functionalized pyridine and a cyclohexenylboronic acid derivative, could be effectively monitored using an attenuated total reflectance (ATR) probe immersed in the reaction mixture.

By tracking the disappearance of reactant-specific vibrational bands and the concurrent appearance of product-specific bands, the reaction progress can be followed quantitatively. For example, the consumption of a boronic acid could be monitored by the decrease in the intensity of its characteristic B-O stretching vibrations. Simultaneously, the formation of the C-C bond linking the two rings would lead to the emergence of the vibrational signatures of the this compound product, as detailed in the previous section.

This real-time analysis allows for the precise determination of reaction endpoints and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. unito.it Furthermore, in situ FTIR can facilitate the detection of transient reaction intermediates. nih.gov If an intermediate species possesses unique vibrational modes, its formation and subsequent consumption can be observed, providing crucial evidence for a proposed reaction mechanism. The high sensitivity of modern FTIR spectrometers enables the detection of even low concentrations of such species. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. The chromophore in this compound is primarily the substituted pyridine ring. Pyridine itself exhibits characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions. nist.govresearchgate.net

The π→π* transitions, which are typically more intense, are expected to be influenced by the substitution pattern of the pyridine ring. The presence of the hydroxyl group (an auxochrome) and the cyclohexenyl group will likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine. The hydroxyl group, being an electron-donating group, can increase the electron density in the π-system, thereby lowering the energy gap for the π→π* transition.

The n→π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, is generally weaker in intensity and may be sensitive to the solvent environment. nih.gov In protic solvents, hydrogen bonding to the nitrogen lone pair can stabilize the n-orbital, leading to a hypsochromic (blue) shift of this transition.

The UV-Vis spectrum of this compound would be useful for its quantitative analysis and for studying its interactions with other species. The position and intensity of the absorption maxima (λmax) are characteristic of the molecule and can be used for concentration determination via the Beer-Lambert law. researchgate.netrsc.org

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Characteristics
π→π* π → π* ~200-300 nm High intensity, sensitive to conjugation and substitution
n→π* n → π* ~270-350 nm Low intensity, sensitive to solvent polarity and H-bonding

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

While spectroscopic techniques provide valuable information about functional groups and electronic properties, single-crystal X-ray diffraction (XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. eurjchem.com If a suitable single crystal of this compound can be grown, XRD analysis would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be derived. nih.govresearchgate.net

This technique would unambiguously confirm the connectivity of the atoms and the relative stereochemistry of the molecule. For this compound, XRD would reveal the planarity of the pyridine ring and the conformation of the cyclohexenyl ring (e.g., half-chair). researchgate.net

Furthermore, the crystal packing arrangement would be elucidated, showing how individual molecules interact with each other in the crystal lattice. This includes the precise geometry of any intermolecular hydrogen bonds, π-π stacking interactions between pyridine rings, and other non-covalent interactions that govern the supramolecular architecture. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the physical properties of the compound and for rationalizing its behavior in the solid state.

Computational Chemistry and Theoretical Modeling of 6 Cyclohex 1 Enyl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Cyclohex-1-enyl-pyridin-3-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties.

For this compound, geometry optimization would typically be performed using a functional such as B3LYP, paired with a basis set like 6-31G(d), to accurately describe the electronic distribution. scribd.com These calculations yield the equilibrium geometry of the molecule, corresponding to a minimum on the potential energy surface. From this optimized geometry, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Hypothetical DFT Calculation Results for this compound

Property Calculated Value
Total Energy -552.34 Hartrees
HOMO Energy -6.21 eV
LUMO Energy -1.05 eV
HOMO-LUMO Gap 5.16 eV

This interactive table presents hypothetical data to illustrate the typical outputs of a DFT calculation for this molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. wikipedia.org While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods.

For this compound, high-level ab initio calculations, such as CCSD(T), could be employed to obtain a very precise value for the total electronic energy and to accurately predict properties like ionization potential and electron affinity. arxiv.org These calculations would provide a deeper understanding of the electron correlation effects within the molecule, which are crucial for a precise description of its chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the cyclohexenyl ring relative to the pyridine (B92270) ring and the rotational barrier of the single bond connecting them. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study how intermolecular interactions, like hydrogen bonding with the hydroxyl group, influence its structure and dynamics. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase. For instance, MD simulations have been used to understand the adsorption of pyridine-based molecules on metal surfaces. mdpi.com

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the pathways and energetics of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies, which are key to understanding reaction rates and mechanisms.

To study a chemical reaction involving this compound, computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor in determining the reaction rate. mdpi.com DFT methods are commonly used for this purpose. For example, theoretical calculations have been used to study the mechanisms of gas-phase elimination reactions of chlorocyclohexane (B146310) and related compounds. researchgate.net

Hypothetical Activation Energy for a Reaction of this compound

Reaction Computational Method Basis Set Activation Energy (kcal/mol)
Electrophilic Aromatic Substitution B3LYP 6-311+G(d,p) 15.8

This interactive table presents hypothetical data to illustrate how activation energies for different potential reactions of the molecule could be calculated and compared.

Computational modeling can predict the outcome of chemical reactions where multiple products are possible. By calculating the relative energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict which product will be favored.

For this compound, theoretical calculations could be used to predict the regioselectivity of electrophilic substitution on the pyridine ring. By modeling the stability of the intermediate sigma complexes for substitution at different positions, one can determine the most likely site of reaction. Similarly, for reactions involving the stereocenters of the molecule, computational methods can predict the diastereoselectivity by comparing the energies of the different diastereomeric transition states. Such predictive power is invaluable for planning and optimizing synthetic routes. amazonaws.com

Advanced Derivatives of 6 Cyclohex 1 Enyl Pyridin 3 Ol: Synthesis and Structural Diversification

Strategic Modifications of the Pyridine (B92270) Ring System

The pyridine ring is a common heterocycle in FDA-approved drugs due to its ability to engage in hydrogen bonding and alter physicochemical properties. nih.govnih.gov However, its electron-deficient nature and the coordinating power of the nitrogen atom present unique challenges and opportunities for functionalization. nih.govresearchgate.net

Functionalization at Distinct Ring Positions

Direct C-H functionalization of the pyridine ring is a key strategy for introducing molecular complexity in a step-economical fashion. nih.govresearchgate.net For the 6-Cyclohex-1-enyl-pyridin-3-ol scaffold, the positions available for substitution are C2, C4, and C5. The inherent reactivity of the pyridine ring generally favors functionalization at the C2 and C4 positions in reactions like the Minisci reaction, which involves the addition of nucleophilic carbon radicals to the protonated heterocycle. acs.org However, the electronic influence of the existing hydroxyl and cyclohexenyl substituents will significantly direct the regiochemical outcome.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient character. nih.gov Reactions such as nitration or halogenation often require harsh conditions and can suffer from low regioselectivity. researchgate.net

Nucleophilic and Radical Substitution: The electron-deficient nature of the ring makes it more susceptible to nucleophilic and radical attack. Transition-metal-catalyzed cross-coupling reactions are particularly effective for introducing alkyl, aryl, and heteroaryl groups. nih.gov For instance, palladium-catalyzed ortho-(hetero)arylation of pyridine N-oxides has been shown to be compatible with various functional groups. nih.gov The hydroxyl group at the C3 position can be converted into a triflate, a good leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions with a wide array of nucleophiles, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and amines (Buchwald-Hartwig amination). acs.orgnih.gov

Directed Metalation: The use of directing groups can overcome regioselectivity challenges. While the hydroxyl group itself can act as a directing group, it often requires protection first. Alternatively, introducing a directing group at a specific position allows for controlled lithiation followed by quenching with an electrophile.

Table 1: Potential Functionalization Reactions on the Pyridine Ring

Reaction TypeTypical ReagentsFunctional Group IntroducedLikely Position(s)
HalogenationNBS, NCS, NIS-Br, -Cl, -IC2, C4, C5
Minisci Reaction (Alkylation)R• source (e.g., RCOOH, AgNO3, (NH4)2S2O8)-AlkylC2, C4
Suzuki Coupling (on triflate)Ar-B(OH)2, Pd catalyst, base-ArylC3 (via OH)
Buchwald-Hartwig Amination (on triflate)R2NH, Pd catalyst, base-NR2C3 (via OH)
Directed ortho-Metalation1. Directing group installation 2. n-BuLi or LDA 3. Electrophile (E+)-EAdjacent to DG

Exploration of Heterocyclic Ring Fusions and Annulations

Fusing a second heterocyclic ring to the pyridine core of this compound is a powerful strategy for creating rigid, planar structures with novel electronic and biological properties. ias.ac.in These fused systems are prevalent in medicinal chemistry and materials science. ias.ac.inresearchgate.net The synthesis of such derivatives typically involves the initial introduction of two adjacent functional groups onto the pyridine ring, which then undergo a cyclization reaction.

For example, functionalization at the C2 and C3 positions could pave the way for a variety of fused systems. An amino group at C2 and the existing hydroxyl at C3 could be precursors for oxazolopyridines. If the hydroxyl group is transformed into an amino group and a carboxyl group is introduced at C2, pyridopyrimidines could be synthesized. The synthesis of imidazo[1,2-a]pyridines, pyrazolo[3,4-b]pyridines, and isothiazolo[4,3-b]pyridines are common strategies for creating bioactive molecules. researchgate.netmdpi.comnih.gov

Table 2: Examples of Fused Heterocyclic Systems from a Pyridin-3-ol Scaffold

Fused Ring SystemRequired Precursor FunctionalitiesGeneral Synthetic Approach
FuropyridineHydroxy group and an adjacent acetylenic or vinyl groupCyclization via addition to the unsaturated bond
ThienopyridineMercapto group and an adjacent functionalized carbon side chainCondensation and cyclization
ImidazopyridineAmino group adjacent to a nitrogen-containing side chain or another amino groupCondensation with a carbonyl compound or carboxylic acid derivative
PyrazolopyridineHydrazino group adjacent to a carbonyl or cyano groupCondensation reaction
IsothiazolopyridineBromo and cyano groups on adjacent positionsReaction with a sulfur source followed by cyclization

Derivatization of the Cyclohexenyl Moiety

The cyclohexenyl group offers significant opportunities for structural diversification, particularly through reactions of the carbon-carbon double bond. These modifications can introduce new functional groups, alter the steric profile, and create chiral centers.

Introduction of Chirality and Stereochemical Control

Stereochemistry is a critical element in organic synthesis, as the spatial arrangement of atoms profoundly influences a molecule's properties and interactions. rijournals.comresearchgate.net The planar double bond of the cyclohexenyl ring is a pro-chiral feature that can be exploited to generate stereocenters.

Asymmetric Hydrogenation: The double bond can be hydrogenated to form a cyclohexyl ring. Using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can lead to the enantioselective formation of one enantiomer over the other. This would create two new stereocenters at positions 1 and 2 of the cyclohexane (B81311) ring.

Stereoselective Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide. The use of chiral catalysts, such as in the Sharpless asymmetric epoxidation, can produce enantioenriched epoxides. These chiral epoxides are valuable intermediates that can be opened by various nucleophiles in a stereocontrolled manner.

Asymmetric Dihydroxylation: Reagents like osmium tetroxide (OsO₄) with chiral ligands (e.g., AD-mix-α and AD-mix-β) can convert the double bond into a diol with high stereoselectivity, creating two adjacent stereocenters.

Achieving high levels of stereochemical control can be challenging and may be influenced by substrate complexity and the efficiency of the stereo-inducing method. rijournals.comresearchgate.net The stereochemistry of appendages can pre-encode skeletal information that dictates the outcome of subsequent reactions. nih.gov

Table 3: Stereoselective Reactions for the Cyclohexenyl Moiety

ReactionTypical ReagentsProduct TypeStereochemical Outcome
Asymmetric HydrogenationH2, Chiral Rh or Ru catalystChiral CyclohexaneCreates two stereocenters; enantioselectivity depends on catalyst.
Sharpless Asymmetric Epoxidationt-BuOOH, Ti(OiPr)4, (+)- or (-)-DETChiral EpoxideCreates two stereocenters with high enantiomeric excess.
Sharpless Asymmetric DihydroxylationAD-mix-α or AD-mix-βChiral DiolCreates two stereocenters; syn-dihydroxylation with predictable facial selectivity.

Incorporation of Diverse Functional Groups

Beyond creating chirality, the double bond of the cyclohexenyl ring is a gateway to a wide variety of functional groups through addition reactions. acs.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield aldehydes, carboxylic acids, or ketones, dramatically altering the molecular structure.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond yields vicinal dihalides.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, resulting in a cyclohexanol (B46403) derivative with the hydroxyl group at the C2 position.

Oxymercuration-Demercuration: This reaction sequence results in the Markovnikov addition of water, placing a hydroxyl group at the C1 position of the ring.

Table 4: Functional Group Transformations of the Cyclohexenyl Double Bond

ReactionReagentsProduct Functional Group
Epoxidationm-CPBAEpoxide
DihydroxylationOsO4 (catalytic), NMOcis-Diol
Hydroboration-Oxidation1. BH3·THF; 2. H2O2, NaOHAlcohol (anti-Markovnikov)
BrominationBr2Vicinal Dibromide
Ozonolysis (Reductive)1. O3; 2. Zn/H2O or Me2SDialdehyde

Chemical Transformations of the Hydroxyl Group

The phenolic hydroxyl group at the C3 position of the pyridine ring is a highly versatile functional handle. nih.gov In pyridin-3-ol, this group readily reacts at the oxygen atom. researchgate.netosi.lv Its acidity and nucleophilicity allow for a range of transformations that can modulate the compound's polarity, hydrogen bonding capability, and metabolic stability.

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with an alkyl or aryl halide (Williamson ether synthesis) to form ethers. This transformation removes the hydrogen bond donor capability and can increase lipophilicity.

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields esters. Ester derivatives are often used in prodrug strategies, as they can be hydrolyzed back to the active hydroxyl compound in vivo.

Conversion to Triflates for Cross-Coupling: As mentioned previously, the hydroxyl group can be converted to a trifluoromethanesulfonate (B1224126) (triflate) group by reacting with triflic anhydride. The triflate is an excellent leaving group, enabling a variety of palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-S bonds at the C3 position. acs.orgnih.gov This is a powerful method for introducing diverse substituents that are not accessible through other means. acs.org

Conversion to Halides: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used to replace the hydroxyl group with a chlorine atom, providing a substrate for further nucleophilic aromatic substitution reactions.

Table 5: Key Transformations of the Pyridin-3-ol Hydroxyl Group

TransformationTypical ReagentsProduct Functional GroupUtility
EtherificationR-X, Base (e.g., K2CO3)Ether (-OR)Increases lipophilicity, blocks H-bonding.
EsterificationRCOCl or (RCO)2O, BaseEster (-OCOR)Prodrug strategy, protection of OH group.
TriflationTf2O, PyridineTriflate (-OTf)Excellent leaving group for cross-coupling reactions.
HalogenationPOCl3Chloride (-Cl)Enables nucleophilic aromatic substitution.

Esterification, Etherification, and Amidation Reactions

The phenolic hydroxyl group at the C3 position of the pyridine ring is a prime target for derivatization through esterification, etherification, and amidation reactions. These modifications can significantly alter the polarity, lipophilicity, and metabolic stability of the parent molecule.

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to produce prodrugs or to introduce functionalities that can engage in specific biological interactions. This transformation is typically achieved by reacting this compound with a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids, often in the presence of a catalyst.

Reaction with Acid Chlorides and Anhydrides: In aprotic solvents like dichloromethane (B109758) or tetrahydrofuran, the use of a non-nucleophilic base such as triethylamine (B128534) or pyridine facilitates the reaction by neutralizing the liberated acid. This method is highly efficient for a broad range of aliphatic and aromatic acid chlorides and anhydrides.

Carboxylic Acid Coupling: Direct condensation with carboxylic acids can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

A representative set of ester derivatives is presented in the table below, illustrating the diversity of functional groups that can be introduced.

Derivative NameAcylating AgentR GroupPotential Properties Modification
(6-Cyclohex-1-enyl-pyridin-3-yl) acetateAcetyl chloride-CH₃Increased lipophilicity, potential for esterase-mediated hydrolysis
(6-Cyclohex-1-enyl-pyridin-3-yl) benzoateBenzoyl chloride-C₆H₅Enhanced aromatic interactions, increased steric bulk
(6-Cyclohex-1-enyl-pyridin-3-yl) pivalatePivaloyl chloride-C(CH₃)₃Increased metabolic stability due to steric hindrance
(6-Cyclohex-1-enyl-pyridin-3-yl) succinateSuccinic anhydride-CH₂CH₂COOHIntroduction of a terminal carboxylic acid for further conjugation or improved water solubility

Etherification: The synthesis of ether derivatives introduces a more metabolically stable linkage compared to esters. The Williamson ether synthesis is a classical and widely applicable method, involving the deprotonation of the hydroxyl group with a strong base to form a pyridinoxide anion, followed by nucleophilic substitution with an alkyl halide.

Reaction Conditions: Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The choice of the alkylating agent (R-X, where X is a leaving group like I, Br, or OTs) determines the nature of the ether side chain.

The following table showcases a selection of potential ether derivatives.

Derivative NameAlkylating AgentR GroupPotential Properties Modification
3-(Benzyloxy)-6-cyclohex-1-enyl-pyridineBenzyl bromide-CH₂C₆H₅Introduction of a bulky, lipophilic group; can serve as a protecting group
6-Cyclohex-1-enyl-3-methoxy-pyridineMethyl iodide-CH₃Minimal steric impact, increased lipophilicity
3-(Allyloxy)-6-cyclohex-1-enyl-pyridineAllyl bromide-CH₂CH=CH₂Introduction of a reactive alkene for further functionalization
2-(6-Cyclohex-1-enyl-pyridin-3-yloxy)-ethanol2-Bromoethanol-CH₂CH₂OHEnhanced hydrophilicity and potential for hydrogen bonding

Amidation: While direct amidation of the hydroxyl group is not feasible, the core structure can be modified to incorporate amide functionalities. One approach involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an amine. A more versatile strategy is the introduction of a carboxylic acid moiety, which can then undergo standard amidation reactions. For instance, an ether linkage with a terminal carboxyl group (e.g., from reaction with ethyl bromoacetate (B1195939) followed by hydrolysis) provides a handle for amide bond formation using coupling agents like HATU or HOBt.

Selective Oxidation and Reduction Pathways

The presence of multiple redox-active sites in this compound—namely the pyridine ring, the hydroxyl group, and the cyclohexenyl double bond—allows for a range of selective oxidation and reduction reactions to generate diverse analogues.

Selective Oxidation:

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides exhibit altered electronic properties and can serve as intermediates for further functionalization of the pyridine ring.

Oxidation of the Cyclohexenyl Double Bond: The alkene can undergo various oxidation reactions. Epoxidation can be achieved using reagents like m-CPBA, leading to the formation of an oxirane ring. Dihydroxylation, to yield the corresponding diol, can be accomplished using osmium tetroxide (OsO₄) or under milder conditions with potassium permanganate (B83412) (KMnO₄) at low temperatures.

Oxidation of the Hydroxyl Group: The secondary alcohol of the pyridin-3-ol can be oxidized to the corresponding pyridin-3-one. However, this is often challenging due to the tautomeric equilibrium with the pyridinol form and the potential for over-oxidation. Milder oxidizing agents like manganese dioxide (MnO₂) might be employed for this transformation.

Selective Reduction:

Reduction of the Cyclohexenyl Double Bond: The double bond of the cyclohexenyl group can be selectively hydrogenated to yield the corresponding 6-cyclohexyl-pyridin-3-ol. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This modification removes the unsaturation, potentially improving metabolic stability and altering the conformational flexibility of the substituent.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions, for example, using rhodium on alumina (B75360) or ruthenium on carbon at elevated pressures and temperatures. This transformation significantly alters the geometry and basicity of the heterocyclic core, converting the planar aromatic ring into a saturated, non-planar structure.

The table below summarizes key selective redox reactions.

Reaction TypeReagent(s)Product StructureKey Structural Change
N-Oxidationm-CPBAThis compound 1-oxideFormation of a pyridine N-oxide
Epoxidationm-CPBA3-(6,7-Oxabicyclo[4.1.0]hept-1-en-1-yl)pyridin-5-olConversion of the double bond to an epoxide
DihydroxylationOsO₄, NMO1-(5-Hydroxypyridin-2-yl)cyclohexane-1,2-diolFormation of a vicinal diol
Alkene HydrogenationH₂, Pd/C6-Cyclohexyl-pyridin-3-olSaturation of the cyclohexenyl ring
Pyridine ReductionH₂, Rh/Al₂O₃6-Cyclohex-1-enyl-piperidin-3-olReduction of the pyridine to a piperidine

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by a systematic approach to modify its structure to enhance desired properties, such as biological activity, selectivity, and pharmacokinetic parameters, while minimizing off-target effects. This process involves considering the role of each structural component: the pyridine core, the C3-hydroxyl group, and the C6-cyclohexenyl substituent.

Key Principles for Analogue Design:

Structure-Activity Relationship (SAR) Exploration: The initial phase of rational design involves establishing a comprehensive SAR by systematically modifying different parts of the molecule and evaluating the impact on its biological activity. This can be approached through several strategies:

Scaffold Hopping: Replacing the pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazine, or even non-aromatic bioisosteres) can lead to novel intellectual property and improved properties.

Substituent Modification: The cyclohexenyl group can be replaced with other cyclic or acyclic, saturated or unsaturated moieties to probe the steric and electronic requirements of the binding pocket. Variations in ring size (e.g., cyclopentenyl, cycloheptenyl) or the introduction of heteroatoms (e.g., tetrahydropyranyl) can be explored.

Positional Isomerism: Moving the hydroxyl and cyclohexenyl groups to different positions on the pyridine ring can help to define the optimal substitution pattern for biological activity.

Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability.

Hydroxyl Group Bioisosteres: The C3-hydroxyl group, a key hydrogen bond donor and acceptor, could be replaced with bioisosteres such as a primary amide (-CONH₂), a hydroxamic acid (-CONHOH), or a sulfonamide (-SO₂NH₂). These modifications can alter the pKa and hydrogen bonding capacity of the molecule.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing binding affinity and selectivity.

This can be achieved by introducing rigid linkers between the pyridine and cyclohexenyl rings or by incorporating the cyclohexenyl ring into a bicyclic or spirocyclic system. For example, replacing the cyclohexenyl group with a bicyclo[2.2.1]heptenyl (norbornenyl) moiety would introduce significant conformational rigidity.

Modulation of Physicochemical Properties: Rational design also focuses on optimizing properties such as solubility, lipophilicity (logP), and metabolic stability.

Improving Solubility: The introduction of polar functional groups, such as primary alcohols, amines, or carboxylic acids, can enhance aqueous solubility.

Enhancing Metabolic Stability: Potential metabolic soft spots can be identified and modified. For example, if the cyclohexenyl double bond is a site of rapid metabolism, its reduction to a cyclohexyl group could improve the pharmacokinetic profile.

The following table outlines some rational design strategies and their potential outcomes.

Design StrategyStructural Modification ExampleRationaleDesired Outcome
SAR ExplorationReplace cyclohexenyl with phenylProbe the importance of the aliphatic ring for bindingDetermine if an aromatic substituent is tolerated or preferred
Bioisosteric ReplacementReplace -OH with -NH₂Alter hydrogen bonding capacity and basicityEnhance binding affinity or selectivity
Conformational RestrictionFuse the cyclohexenyl ring to another ring systemReduce conformational flexibility to favor the bioactive conformationIncrease potency and reduce off-target binding
Physicochemical ModulationIntroduce a methyl group on the pyridine ringIncrease lipophilicity and potentially block a site of metabolismImprove membrane permeability and metabolic stability

By applying these principles in an iterative cycle of design, synthesis, and biological evaluation, novel analogues of this compound with optimized properties can be developed.

Future Directions and Challenges in 6 Cyclohex 1 Enyl Pyridin 3 Ol Research

Exploration of Unprecedented Synthetic Pathways and Reaction Modes

The development of novel and efficient synthetic routes to 6-Cyclohex-1-enyl-pyridin-3-ol and its analogs is a primary area for future research. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, provide foundational strategies, the focus is shifting towards more innovative and versatile approaches. beilstein-journals.orgnih.gov Future explorations will likely concentrate on one-pot multicomponent reactions, which offer the advantages of atom economy, reduced reaction times, and increased yields. nih.gov The development of new catalytic systems, including biocatalysts and novel metal catalysts, could unlock unprecedented reaction pathways, enabling the construction of the this compound core with greater efficiency and selectivity. ijarsct.co.in

Furthermore, investigating the unique reactivity of the this compound scaffold is crucial. The interplay between the electron-deficient pyridine ring and the cyclohexenyl substituent could lead to novel intramolecular cyclizations or rearrangements under specific reaction conditions. Researchers will likely explore derivatization of the hydroxyl group and the cyclohexene (B86901) double bond to access a wider range of functionalized analogs with potentially enhanced properties.

Integration with Emerging Technologies in Organic Synthesis

The landscape of organic synthesis is being revolutionized by emerging technologies, and their application to the synthesis of this compound is a promising frontier.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. nih.gov The synthesis of pyridines and dihydropyridines has already been successfully demonstrated in microwave flow reactors. beilstein-journals.orgnih.gov Future work will likely involve the development of continuous flow processes for the key steps in the synthesis of this compound, potentially leading to higher yields and purity. acs.orgacs.org

Machine Learning-Assisted Synthesis: Artificial intelligence and machine learning are poised to accelerate the discovery and optimization of synthetic routes. researchgate.net Machine learning models can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. mit.eduacs.orgnih.gov For this compound, machine learning could be employed to:

Predict the most efficient synthetic route from a range of possible starting materials.

Optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield.

Identify potential side reactions and byproducts, aiding in purification strategies.

TechnologyPotential Application in this compound Research
Flow Chemistry Development of continuous, scalable, and safer synthetic processes.
Machine Learning Prediction of optimal synthetic routes and reaction conditions.

Development of Novel Spectroscopic and Analytical Tools for In-Depth Characterization

A thorough understanding of the structure, properties, and behavior of this compound requires sophisticated analytical techniques. While standard methods like NMR, IR, and mass spectrometry are indispensable, future research will benefit from the development and application of more advanced tools. researchgate.netsemanticscholar.org

The presence of isomers and tautomers is a common feature of pyridinol compounds, and distinguishing between them can be challenging. wiley.comhelixchrom.com Advanced mass spectrometric techniques, such as ion mobility-mass spectrometry, could provide a powerful tool for separating and identifying different isomeric forms of this compound and its derivatives. Furthermore, the application of advanced NMR techniques, including two-dimensional and solid-state NMR, will be crucial for the unambiguous structural elucidation of complex derivatives. semanticscholar.org The development of chiroptical spectroscopic methods will also be important for characterizing any stereoisomers of this compound.

Advanced Theoretical Modeling to Predict and Understand Complex Reactivity

Computational chemistry and theoretical modeling are becoming increasingly integral to modern chemical research, offering insights that complement experimental findings. For this compound, advanced theoretical modeling can be used to:

Predict Reactivity: Quantum chemical calculations can be employed to understand the electronic structure of the molecule, predict the most likely sites for electrophilic and nucleophilic attack, and rationalize its observed reactivity. imperial.ac.ukuoanbar.edu.iqgcwgandhinagar.com

Elucidate Reaction Mechanisms: Theoretical studies can help to map out the potential energy surfaces of reactions involving this compound, providing detailed insights into reaction mechanisms and transition states.

Simulate Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies), which can aid in the interpretation of experimental spectra and confirm structural assignments. nih.gov

The use of density functional theory (DFT) and ab initio methods will be instrumental in building accurate models that can predict and explain the chemical behavior of this compound. acs.org

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.govrasayanjournal.co.in Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. researchgate.net

Key areas of focus will include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or deep eutectic solvents. ijarsct.co.in

Development of Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. nih.govijarsct.co.in

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce energy consumption and reaction times. nih.govijarsct.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

By embracing these green chemistry principles, the synthesis and derivatization of this compound can be made more sustainable and environmentally responsible.

Green Chemistry PrincipleApplication in this compound Synthesis
Alternative Solvents Utilizing water or deep eutectic solvents to replace traditional organic solvents.
Catalysis Developing highly efficient and recyclable catalysts to minimize waste.
Energy Efficiency Employing microwave or ultrasound irradiation to reduce reaction times and energy usage.
Atom Economy Designing syntheses that proceed with high atom efficiency, such as multicomponent reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Cyclohex-1-enyl-pyridin-3-ol, and how can researchers validate their purity?

  • Methodological Answer : Retrosynthetic analysis is a key strategy for designing synthetic pathways. For pyridine derivatives like this compound, routes often involve coupling cyclohexene moieties with functionalized pyridines via Suzuki-Miyaura or Ullmann reactions. Post-synthesis, purity validation requires techniques such as HPLC (to assess chromatographic homogeneity) and NMR spectroscopy (to confirm structural integrity via characteristic proton environments, e.g., aromatic protons at δ 6.5–8.5 ppm for pyridine rings) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Expose the compound to UV-Vis light and monitor degradation via LC-MS.
  • pH-Dependent Stability : Test solubility and integrity in buffers (pH 1–12) over 24–72 hours, analyzing shifts in UV absorbance or NMR spectra .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • 13C^{13}\text{C} NMR : Identifies carbon environments (e.g., cyclohexene sp2^2 carbons at ~120–130 ppm).
  • IR Spectroscopy : Detects functional groups (O-H stretch ~3200–3600 cm1^{-1} for the phenolic -OH group).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ for C11_{11}H13_{13}NO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Divergent results may stem from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} studies across multiple cell lines.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity.
  • Meta-Analysis : Compare datasets using tools like Prism or R to identify outliers or confounding variables .

Q. What computational strategies are recommended for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model interactions with catalysts (e.g., palladium complexes in cross-coupling reactions).
  • Retrosynthetic Software : Tools like Pistachio or Reaxys can propose feasible pathways based on analogous pyridine derivatives .

Q. How can researchers optimize the enantiomeric purity of this compound analogs for chiral drug development?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns with polar organic mobile phases (e.g., hexane/isopropanol).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases for kinetic resolution).
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What strategies mitigate spectral overlap in 1^1H NMR analysis of this compound derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC or COSY to resolve overlapping proton signals.
  • Solvent Screening : Test deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to shift resonance positions.
  • Paramagnetic Shift Reagents : Add europium(III) tris(dipivaloylmethanate) to induce splitting of proximal protons .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to assess cytotoxicity of this compound?

  • Methodological Answer :

  • Serial Dilutions : Test 5–8 concentrations (e.g., 1 nM–100 μM) in triplicate.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).
  • Endpoint Assays : Use MTT or resazurin for viability; annexin V/PI staining for apoptosis .

Q. What statistical methods are appropriate for analyzing contradictory solubility data?

  • Methodological Answer :

  • ANOVA : Compare means across solvents (water, DMSO, ethanol).
  • QSAR Modeling : Relate solubility to descriptors like logP or polar surface area.
  • Bland-Altman Plots : Assess agreement between different measurement techniques (e.g., shake-flask vs. potentiometric) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.